N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-3-CYCLOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a biphenyl group, a pyrazole ring, and a carbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-3-CYCLOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps. One common approach starts with the preparation of the biphenyl derivative, which can be synthesized through reactions such as the Suzuki-Miyaura coupling . The pyrazole ring is then introduced through cyclization reactions involving hydrazine derivatives . The final step involves the formation of the carbohydrazide moiety through condensation reactions with appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-3-CYCLOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-3-CYCLOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-3-CYCLOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures, such as 4,4’-dihydroxybiphenyl and 4,4’-dibromobiphenyl.
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.
Uniqueness
N’-(1-(1,1’-BIPHENYL)-4-YLETHYLIDENE)-3-CYCLOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of a biphenyl group, a pyrazole ring, and a carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C21H20N4O |
---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
5-cyclopropyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O/c1-14(15-7-9-17(10-8-15)16-5-3-2-4-6-16)22-25-21(26)20-13-19(23-24-20)18-11-12-18/h2-10,13,18H,11-12H2,1H3,(H,23,24)(H,25,26)/b22-14+ |
InChI-Schlüssel |
OFHBZGMPFLLZTF-HYARGMPZSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.